Cas no 1233244-78-4 (3-Hydroxyquinoline-6-carboxylic acid)

3-Hydroxyquinoline-6-carboxylic acid is a versatile heterocyclic compound featuring both a hydroxyl and a carboxylic acid functional group on a quinoline backbone. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group at the 3-position enhances chelating properties, while the carboxylic acid at the 6-position allows for further derivatization, such as amide or ester formation. Its quinoline core contributes to potential biological activity, particularly in antimicrobial and anticancer research. The compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its dual functionality makes it a useful building block for complex molecular architectures.
3-Hydroxyquinoline-6-carboxylic acid structure
1233244-78-4 structure
商品名:3-Hydroxyquinoline-6-carboxylic acid
CAS番号:1233244-78-4
MF:C10H7NO3
メガワット:189.167482614517
MDL:MFCD18417128
CID:2156950
PubChem ID:90816850

3-Hydroxyquinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Hydroxyquinoline-6-carboxylic acid
    • 6-Quinolinecarboxylic acid, 3-hydroxy-
    • AK174495
    • 3-Hydroxy-6-quinolinecarboxylic acid
    • FCH1144229
    • 1233244-78-4
    • AS-32830
    • AKOS025396506
    • 3-hydroxyquinoline-6-carboxylicacid
    • MFCD18417128
    • SCHEMBL21819406
    • DB-228657
    • SB67687
    • MDL: MFCD18417128
    • インチ: 1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14)
    • InChIKey: YIJCKQVORNAAOU-UHFFFAOYSA-N
    • ほほえんだ: OC1=CN=C2C=CC(C(=O)O)=CC2=C1

計算された属性

  • せいみつぶんしりょう: 189.042593085g/mol
  • どういたいしつりょう: 189.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 70.4

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 426.7±30.0 °C at 760 mmHg
  • フラッシュポイント: 211.9±24.6 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

3-Hydroxyquinoline-6-carboxylic acid セキュリティ情報

3-Hydroxyquinoline-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM223034-250mg
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4 95%
250mg
$709 2022-09-03
Alichem
A189000670-250mg
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4 98%
250mg
$887.70 2023-09-03
TRC
H502575-25mg
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4
25mg
$ 185.00 2022-06-04
TRC
H502575-2.5mg
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4
2.5mg
$ 50.00 2022-06-04
Chemenu
CM223034-100mg
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4 95%
100mg
$443 2022-09-03
abcr
AB446863-250mg
3-Hydroxyquinoline-6-carboxylic acid; .
1233244-78-4
250mg
€661.00 2025-03-19
abcr
AB446863-50mg
3-Hydroxyquinoline-6-carboxylic acid; .
1233244-78-4
50mg
€538.80 2024-08-03
1PlusChem
1P000KTE-1g
6-Quinolinecarboxylic acid, 3-hydroxy-
1233244-78-4 95%
1g
$2070.00 2023-12-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2276-500mg
3-hydroxyquinoline-6-carboxylic acid
1233244-78-4 95%
500mg
¥3324.0 2024-04-25
A2B Chem LLC
AA26178-1g
3-Hydroxyquinoline-6-carboxylic acid
1233244-78-4 95%
1g
$1802.00 2024-01-04

3-Hydroxyquinoline-6-carboxylic acid 関連文献

3-Hydroxyquinoline-6-carboxylic acidに関する追加情報

Research Briefing on 3-Hydroxyquinoline-6-carboxylic acid (CAS: 1233244-78-4): Recent Advances and Applications

3-Hydroxyquinoline-6-carboxylic acid (CAS: 1233244-78-4) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 3-Hydroxyquinoline-6-carboxylic acid as a building block for the synthesis of small-molecule inhibitors targeting bacterial DNA gyrase. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also highlighted the compound's favorable pharmacokinetic properties, such as good oral bioavailability and low cytotoxicity, making it a promising candidate for further development as an antibacterial agent.

In the context of anticancer research, a recent preprint on bioRxiv (2024) reported the discovery of novel 3-Hydroxyquinoline-6-carboxylic acid-based compounds that selectively target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The lead compound from this series showed significant tumor growth inhibition in xenograft models of breast and lung cancer, with minimal off-target effects. The study also employed molecular docking simulations to elucidate the binding interactions between the compound and its target proteins, providing valuable insights for structure-activity relationship optimization.

Another notable development comes from the field of neurodegenerative diseases, where researchers have explored the neuroprotective effects of 3-Hydroxyquinoline-6-carboxylic acid derivatives. A 2023 study in ACS Chemical Neuroscience demonstrated that certain structural modifications of this scaffold resulted in compounds with potent antioxidant and anti-inflammatory properties, capable of crossing the blood-brain barrier and reducing oxidative stress in cellular models of Alzheimer's disease. These findings open new avenues for the development of multifunctional agents targeting the complex pathophysiology of neurodegenerative disorders.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 3-Hydroxyquinoline-6-carboxylic acid and its derivatives. A Green Chemistry (2023) publication described a novel biocatalytic approach using engineered enzymes that significantly improved the yield and reduced the environmental impact of the synthesis process. This methodological innovation addresses the growing demand for greener pharmaceutical manufacturing practices while maintaining high purity standards for research and clinical applications.

Looking ahead, the diverse biological activities and synthetic versatility of 3-Hydroxyquinoline-6-carboxylic acid position it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in combination therapies, prodrug development, and targeted drug delivery systems. However, challenges remain in optimizing the pharmacokinetic profile and selectivity of derivatives, as well as in scaling up production for clinical trials. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be crucial to fully realize the therapeutic potential of this promising compound.

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